molecular formula C8H15NO3S B2991090 1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone CAS No. 2034515-88-1

1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone

Cat. No.: B2991090
CAS No.: 2034515-88-1
M. Wt: 205.27
InChI Key: DQAGGMCNSOOMCX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . The pyrrolidine ring is saturated and has sp3 hybridization . This allows for efficient exploration of the pharmacophore space, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Room Temperature Synthesis of Cyclobutenes

Research has demonstrated the use of sulfonyl-containing compounds in metal-free, uncatalyzed reactions for the synthesis of cyclobutenes at room temperature. This process involves direct [2+2] cycloaddition reactions of alkynes, showcasing the potential utility of sulfonyl derivatives in facilitating efficient, mild synthetic routes for structurally complex molecules (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Direct Alkenylation of C(sp3)–H Bonds

Another study highlights the application of sulfonyl compounds in the direct alkenylation of C(sp3)–H bonds under photo-irradiation conditions. This method offers a straightforward approach for introducing sulfonylalkene units into molecules, further expanding the toolkit for molecular modification and synthesis (Amaoka et al., 2014).

Antimicrobial Activity of Sulfonyl Derivatives

A specific study on the synthesis and antimicrobial activity evaluation of sulfonyl-containing compounds reveals their potential as antimicrobial agents. This underscores the broader applicability of sulfonyl derivatives in developing new pharmaceuticals with antimicrobial properties (Salimon, Salih, & Hussien, 2011).

Catalytic Behavior in Polymerization

Research involving the synthesis and characterization of metal complexes with sulfonyl-containing ligands explores their catalytic behavior toward ethylene reactivity. This work illustrates the role of sulfonyl derivatives in catalysis, particularly in polymerization processes, offering insights into the design of catalysts for material science applications (Sun et al., 2007).

Electrochemical Applications

A study on the electropolymerization of pyrrole in an ionic liquid highlights the influence of sulfonyl derivatives on the polymerization process. This research points to the potential use of sulfonyl-containing compounds in modifying electrochemical properties and enhancing polymerization rates, relevant for the development of advanced materials and electrochemical devices (Sekiguchi, Atobe, & Fuchigami, 2002).

Properties

IUPAC Name

1-(1-ethylsulfonylpyrrolidin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-3-13(11,12)9-5-4-8(6-9)7(2)10/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAGGMCNSOOMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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